molecular formula C12H13NO2S3 B3060720 2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)- CAS No. 70186-54-8

2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)-

Cat. No. B3060720
CAS RN: 70186-54-8
M. Wt: 299.4 g/mol
InChI Key: OKCXLNYKQGLUMS-UHFFFAOYSA-N
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Description

“2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)-” is a complex organic compound. It is a derivative of 2-Propenenitrile, which is also known as Acrylonitrile . The compound has a molecular formula of C3H3N . It is a part of the vinyl sulfone family, which are widely used in drug design as potent irreversible inhibitors of cysteine proteases .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, one study describes the synthesis of a similar compound, 2-(4-methylsulfonyl phenyl) indole derivatives, which were designed and synthesized for their antimicrobial, COX inhibitory, and anti-inflammatory activities . Another study discusses the chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium .


Molecular Structure Analysis

The molecular structure of 2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)-, is complex. The base molecule, 2-Propenenitrile, has a molecular weight of 53.0626 and its structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols . The irreversible reaction of a drug with a biologically relevant thiol can be a source for undesired side reactions .

properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-3,3-bis(methylsulfanyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S3/c1-9-4-6-10(7-5-9)18(14,15)11(8-13)12(16-2)17-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCXLNYKQGLUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=C(SC)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384806
Record name 2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)-

CAS RN

70186-54-8
Record name 2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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